1-Bromo-5-fluoro-3-iso-pentyloxybenzene
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Overview
Description
1-Bromo-5-fluoro-3-iso-pentyloxybenzene: is an organic compound belonging to the class of halogenated aromatic ethers It features a benzene ring substituted with bromine, fluorine, and an iso-pentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-fluoro-3-iso-pentyloxybenzene can be synthesized through a multi-step process involving the halogenation and etherification of a suitable benzene derivative. One common method involves:
Halogenation: Starting with a benzene derivative, bromination and fluorination are carried out using bromine and fluorine sources under controlled conditions.
Etherification: The resulting halogenated benzene is then subjected to etherification with iso-pentanol in the presence of a suitable catalyst to introduce the iso-pentyloxy group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and etherification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-fluoro-3-iso-pentyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in organic solvents.
Major Products:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Coupling Products: Biaryl compounds.
Scientific Research Applications
1-Bromo-5-fluoro-3-iso-pentyloxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-5-fluoro-3-iso-pentyloxybenzene involves its interaction with molecular targets through its halogen and ether functional groups These interactions can lead to various biochemical and chemical effects, depending on the specific application
Comparison with Similar Compounds
1-Bromo-3-fluoro-5-methylbenzene: Similar structure but with a methyl group instead of an iso-pentyloxy group.
1-Bromo-3-fluorobenzene: Lacks the iso-pentyloxy group, making it less complex.
1-Bromo-5-fluoro-2-iso-pentyloxybenzene: Similar but with different substitution positions on the benzene ring.
Uniqueness: 1-Bromo-5-fluoro-3-iso-pentyloxybenzene is unique due to the presence of both halogen and ether functional groups, which confer distinct chemical properties and reactivity. Its specific substitution pattern on the benzene ring also differentiates it from other similar compounds, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-bromo-3-fluoro-5-(3-methylbutoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFO/c1-8(2)3-4-14-11-6-9(12)5-10(13)7-11/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZYHLASKWMLKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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